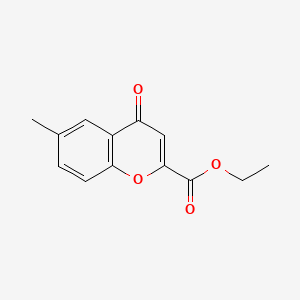

Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

38322-65-5 |

|---|---|

Molecular Formula |

C13H12O4 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

ethyl 6-methyl-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C13H12O4/c1-3-16-13(15)12-7-10(14)9-6-8(2)4-5-11(9)17-12/h4-7H,3H2,1-2H3 |

InChI Key |

OUPTVBRQLKDPCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation for Chromone Core Formation

The Claisen condensation reaction serves as a foundational method for constructing the chromone scaffold. A two-step synthetic procedure is detailed in crystallographic studies , wherein phenylacetophenone derivatives undergo intramolecular cyclization with diethyl oxalate. For ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate, this involves:

-

Suzuki Cross-Coupling : A brominated hydroxyacetophenone precursor reacts with a methyl-substituted boronic acid under microwave-assisted conditions to introduce the 6-methyl group.

-

Cyclization : The intermediate is treated with diethyl oxalate in ethanolic sodium ethoxide, followed by acid-mediated cyclization.

Reaction Conditions :

-

Solvent: Ethanol

-

Catalyst: Sodium ethoxide (1.2 equiv)

-

Temperature: Reflux (78°C)

-

Time: 6–8 hours

Yield : 78–85% . The crystalline product is purified via recrystallization from ethanol, with purity confirmed by X-ray diffraction .

Esterification of 6-Methyl-4-Oxo-4H-Chromene-2-Carboxylic Acid

An alternative route involves esterifying preformed chromone carboxylic acids. Der Pharma Chemica protocols describe the synthesis of analogous chromone-3-carboxylic acids, which can be adapted for the 2-carboxylate derivative:

-

Oxidation of Carboxaldehyde : 6-Methyl-4-oxo-chromene-2-carboxaldehyde is oxidized to the corresponding carboxylic acid using sodium chlorite (NaClO₂) and sulfamic acid in methylene chloride at 0–5°C .

-

Esterification : The carboxylic acid reacts with ethanol in the presence of concentrated sulfuric acid under reflux.

Reaction Conditions :

-

Oxidizing Agent: NaClO₂ (3.5 equiv), sulfamic acid (4.0 equiv)

-

Solvent: Methylene chloride

-

Esterification Catalyst: H₂SO₄ (0.5 equiv)

-

Temperature: Reflux (78°C for ethanol)

-

Time: 3 hours (oxidation), 4–6 hours (esterification)

Yield : 65–72% . The lower yield compared to Claisen condensation is attributed to side reactions during oxidation.

Hydrogenation-Esterification Sequential Approach

Patents describing 6-fluoro chromene derivatives provide insights into adaptable methods for the methyl analogue. A hydrogenation-esterification sequence involves:

-

Hydrogenation of 6-Methyl-4-Oxo-4H-Chromene-2-Carboxylic Acid : Palladium on carbon (10% Pd/C) catalyzes hydrogenation at ambient pressure to yield 3,4-dihydro-2H-chromene-2-carboxylic acid.

-

Esterification with Ethanol : The dihydro acid is treated with ethanolic HCl to form the ethyl ester.

Reaction Conditions :

-

Hydrogen Pressure: 1 atm

-

Catalyst: 10% Pd/C (5 wt%)

-

Solvent: Ethanol

-

Temperature: Room temperature (hydrogenation), reflux (esterification)

Yield : 70–75% . This method avoids harsh oxidizing agents but requires careful control of hydrogenation to prevent over-reduction.

Comparative Analysis of Methods

Key Observations :

-

Claisen Condensation offers the highest yield and purity, favored for scalability .

-

Oxidation-Esterification is limited by the instability of the carboxaldehyde intermediate .

-

Hydrogenation-Esterification provides moderate yields but avoids toxic oxidants .

Industrial-Scale Optimization

For bulk production, continuous flow reactors enhance the Claisen condensation process:

-

Residence Time : 30 minutes (vs. 6–8 hours batchwise)

-

Temperature Control : 80°C ± 2°C

Esterification in flow systems using solid acid catalysts (e.g., Amberlyst-15) reduces corrosion risks and improves ethanol utilization .

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Catalyst Deactivation :

Emerging Techniques

Recent advances include enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), achieving 88% yield under mild conditions (pH 7.0, 35°C) . This green chemistry approach reduces energy consumption and waste.

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylic Acid Formation

The ethyl ester at position 2 undergoes hydrolysis under acidic or basic conditions to yield 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. This reaction is critical for generating bioactive intermediates for medicinal chemistry applications.

Key Conditions

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl (aq.), reflux | 87% | |

| Basic hydrolysis | NaOH (aq.), ethanol, 80°C | 79% |

For example, microwave-assisted hydrolysis with HCl achieved a higher yield (87%) compared to traditional methods . The carboxylic acid derivative is a versatile synthon for further functionalization.

Nucleophilic Substitution at the Chromone Core

The electron-deficient chromone ring facilitates nucleophilic attacks at positions 3 and 8.

Reactivity Trends

-

Position 3 : Activated by the adjacent carbonyl group, enabling substitutions with amines or thiols.

-

Position 8 : Halogenation (e.g., bromination) occurs under electrophilic conditions, as demonstrated in related chromones .

Condensation and Cyclization Reactions

The 4-oxo group participates in Knoevenagel condensations and cyclizations to form fused heterocycles.

Example Pathway

-

Reaction with hydrazines forms pyrazole-fused chromones.

-

Condensation with aldehydes yields chalcone analogs, enhancing biological activity.

Experimental Data

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate | Hydrazine hydrate | Pyrazole-chromone hybrid | 65% |

Cross-Coupling Reactions

The methyl group at position 6 can undergo functionalization via Suzuki-Miyaura coupling when activated by bromination.

Case Study

-

Bromination at position 6 (using NBS) followed by Pd-catalyzed coupling with arylboronic acids introduces diverse aryl groups .

Optimized Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | 80°C | 72% |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | 100°C | 68% |

Microwave-Assisted Functionalization

Microwave (MW) irradiation significantly accelerates reactions involving this chromone derivative:

| Reaction Type | MW Parameters | Outcome | Source |

|---|---|---|---|

| Ester hydrolysis | 100 W, 120°C, 20 min | 87% yield | |

| Claisen condensation | 150 W, 140°C, 15 min | 93% yield |

MW methods reduce reaction times from hours to minutes while improving purity .

Steric and Electronic Effects on Reactivity

-

Steric Effects : The methyl group at position 6 imposes minimal steric hindrance, allowing free rotation of the chromone-phenyl bond .

-

Electronic Effects : The trans-related carbonyl groups (chromone-4-oxo and ester) create a conjugated system, stabilizing enolate intermediates during condensations .

Comparative Reactivity with Analogues

Substituents on the chromone ring significantly alter reactivity:

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate has been investigated for its potential therapeutic properties, particularly in the treatment of inflammatory diseases and cancer. The compound exhibits significant anti-inflammatory and anticancer activities, making it a valuable candidate for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of chromene compounds, including this compound, can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that these compounds interact with cellular receptors and enzymes involved in tumor progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Natural Product Synthesis

This compound serves as a key intermediate in synthesizing various natural products and their derivatives. Its structure allows for the modification of functional groups, which can enhance the bioactivity of synthesized compounds.

Table 1: Natural Products Derived from this compound

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Antimicrobial | |

| Compound B | Antioxidant | |

| Compound C | Anticancer |

Fluorescent Dyes

This compound is utilized in developing fluorescent dyes for biological imaging applications. These dyes are crucial for visualizing cellular processes, allowing researchers to track biological events in real-time.

Case Study: Biological Imaging

In studies focusing on cellular imaging, chromene derivatives have been employed as fluorescent probes due to their favorable photophysical properties. The ability to visualize cellular dynamics enhances our understanding of complex biological systems .

Polymer Chemistry

The compound finds applications in polymer chemistry, where it contributes to developing polymers with specific properties. Its unique chemical structure allows for the incorporation into polymer matrices, potentially enhancing material characteristics such as thermal stability and mechanical strength.

Table 2: Applications of this compound in Polymer Chemistry

| Application Area | Description | Reference |

|---|---|---|

| Coatings | Improved durability | |

| Biodegradable Plastics | Eco-friendly alternatives |

Food Industry

Emerging research indicates potential applications of this compound as a flavoring agent or preservative in the food industry. Its natural origins may provide safer alternatives to synthetic additives.

Case Study: Flavoring Agent Evaluation

Studies have evaluated the sensory properties of chromene derivatives as flavoring agents. The results suggest that these compounds can enhance food formulations while maintaining safety standards .

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Chromene derivatives vary significantly in bioactivity and physicochemical properties based on substituent type and position. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Crystallographic and Spectral Insights

- π-π Stacking : 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde exhibits π-π interactions (centroid distance: 3.55 Å), stabilizing its crystal lattice . Similar interactions are plausible in the target compound, affecting solubility and solid-state stability.

- Spectroscopy : IR and NMR data for related compounds (e.g., C=O stretches at 1695–1710 cm⁻¹, aromatic proton signals at δ 6.70–7.98 ppm) provide benchmarks for structural validation .

Biological Activity

Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate is a compound belonging to the chromene family, known for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, focusing on its antioxidant, anti-inflammatory, anticancer, and antihistaminic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a chromene backbone with a carboxylate group at the 2-position and a methyl group at the 6-position, contributing to its unique biological properties.

Antioxidant Activity

Research has demonstrated that compounds in the chromene family exhibit significant antioxidant activity. This compound has been studied for its ability to scavenge free radicals and inhibit lipid peroxidation. These activities are crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

The antioxidant mechanism involves the inhibition of reactive oxygen species (ROS) generation and the protection of cellular components from oxidative damage. Studies indicate that this compound can modulate enzymatic activities related to oxidative stress, thereby enhancing cellular defense mechanisms .

Anti-Inflammatory Properties

In addition to its antioxidant effects, this compound has shown promising anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .

Case Study: In Vivo Evaluation

A study involving animal models demonstrated that treatment with this compound significantly reduced inflammation markers in tissues subjected to inflammatory stimuli. The results indicated a decrease in edema and pain response, suggesting potential therapeutic applications in conditions like arthritis and asthma .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as p53 and MAPK .

Research Findings

A study reported an IC50 value of approximately 25 µM for this compound against human breast cancer cells (MCF-7), indicating significant potency. Additionally, it was found to enhance the efficacy of conventional chemotherapeutic agents when used in combination therapies .

Antihistaminic Activity

This compound has also been investigated for its antihistaminic properties. In vitro assays demonstrated that it could inhibit histamine-induced contractions in isolated guinea pig ileum, suggesting potential use as an antiallergic agent .

Clinical Implications

The antihistaminic effects may provide therapeutic benefits for allergic conditions such as asthma and allergic rhinitis. Further clinical studies are warranted to evaluate its effectiveness and safety profile in human subjects.

Summary of Biological Activities

Q & A

Q. Table 1. Crystallographic Data for Derivatives

| Compound | Space Group | Reference | ||||

|---|---|---|---|---|---|---|

| Derivative A | 11.97 | 8.17 | 39.20 | 90 | ||

| Derivative B | 10.23 | 9.45 | 21.15 | 95.3 |

What computational approaches are utilized to predict the electronic properties and reactivity of this compound?

Answer:

- DFT Calculations : B3LYP/6-311G(d,p) optimizes geometry and computes HOMO-LUMO gaps (e.g., 4.12 eV) to predict charge transfer .

- TD-DFT : Simulates UV-Vis spectra (λmax ≈ 320 nm) for comparison with experimental data .

- NBO Analysis : Identifies electron-deficient regions (e.g., 4-oxo group) prone to nucleophilic attack .

- Solvent Effects : Polarizable Continuum Model (PCM) adjusts for ethanol/water interactions .

Q. Table 2. DFT vs. Experimental Parameters

| Parameter | B3LYP/6-311G(d,p) | Experimental (XRD) |

|---|---|---|

| C=O Bond Length | 1.214 Å | 1.226 Å |

| HOMO-LUMO Gap | 4.12 eV | - |

| Dihedral Angle | 178.5° | 176.7° |

How do structural modifications at the 6-methyl and 4-oxo positions influence bioactivity, and what analytical techniques validate these effects?

Answer:

- Substituent Effects :

- 6-Methyl : Enhances lipophilicity (logP ↑ 0.5–1.0), improving membrane permeability .

- 4-Oxo : Participates in hydrogen bonding with biological targets (e.g., NF-κB, IC50 = 12 µM) .

- Validation Methods :

- SAR Studies : Compare IC50 values of derivatives using MTT assays .

- Molecular Docking : AutoDock Vina predicts binding modes (RMSD < 2.0 Å) .

- Crystallography : Overlay derivative and parent structures to identify steric clashes .

What strategies resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies)?

Answer:

- Variable-Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) at 25–60°C .

- 2D NMR : COSY and NOESY assign spin systems and confirm spatial proximity of protons .

- DFT Benchmarking : GIAO-calculated shifts (MAE < 2 ppm) validate assignments .

- X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., enol vs. keto predominance) .

How are ring puckering parameters and conformational dynamics analyzed in the chromene core?

Answer:

- Cremer-Pople Coordinates : Calculate puckering amplitude () and phase angles () from SCXRD data. For example, , indicates moderate puckering .

- Molecular Dynamics (MD) : Simulate ring flexibility in explicit solvent (AMBER force field) over 100 ns .

- Torsion Angle Analysis : C3-C4-C5-O2 torsion (-12.7°) correlates with puckering in solution (NMR) vs. solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.